
1-(4-Cyanobenzyl)piperidine-2-carboxylic acid
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Overview
Description
1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-cyanobenzyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 4-cyanobenzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-Cyanobenzyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-(4-Cyanobenzyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Cyanobenzyl)piperidine-2-carboxylic acid can be compared with similar compounds such as pipecolic acid (piperidine-2-carboxylic acid) and other piperidine derivatives. Pipecolic acid, for example, is a carboxylic acid derivative of piperidine and is known for its role in biological processes and its occurrence in natural products . The presence of the 4-cyanobenzyl group in this compound imparts unique chemical properties and reactivity, distinguishing it from other similar compounds .
Similar Compounds
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-4-6-12(7-5-11)10-16-8-2-1-3-13(16)14(17)18/h4-7,13H,1-3,8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTPJBTYWLKYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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